![molecular formula C30H28N2O3 B2466075 N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide CAS No. 320423-59-4](/img/structure/B2466075.png)
N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide
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Description
N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide is a useful research compound. Its molecular formula is C30H28N2O3 and its molecular weight is 464.565. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide and its derivatives have been studied as corrosion inhibitors. For example, sulfonohydrazide derivatives showed effectiveness in inhibiting corrosion in carbon steel in acidic media. These derivatives function as mixed-type inhibitors and their adsorption on steel surfaces occurs primarily through physisorption (Ichchou et al., 2019).
Antioxidant Properties
Research has also explored the antioxidant abilities of compounds related to N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide. For example, new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol exhibited significant free-radical scavenging ability in various assays (Hussain, 2016).
Two-Photon Absorption Properties
Compounds structurally similar to N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide have been synthesized and shown to have high two-photon absorption cross-sections. These properties are significant for applications in nonlinear optics, where they can be utilized in photonics and imaging technologies (Rodrigues et al., 2012).
Synthesis of Schiff Base Ligands
Research has also focused on synthesizing Schiff base ligands derived from compounds like N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide. These ligands have been used to develop high-spin mononuclear iron(III) complexes, which are of interest in magnetic and spectroscopic studies (Pogány et al., 2017).
Crystal Structure Analysis
The crystal structure of similar compounds has been analyzed, providing insights into molecular arrangements and interactions, such as intramolecular N—H⋯N interactions and π–π stacking. This structural information is crucial for understanding the physical and chemical properties of these compounds (Hameed et al., 2013).
Antibacterial and Enzyme Inhibition Studies
N'-Substituted benzylidene derivatives of this compound have been studied for their antibacterial and enzyme inhibition properties. These studies contribute to the development of new therapeutic agents and understanding the biological activity of these compounds (Aziz‐ur‐Rehman et al., 2014).
Molecular Docking and Spectroscopic Studies
Molecular docking and spectroscopic studies of related compounds have been performed, indicating potential as anti-diabetic agents and their low reactivity, which is relevant for pharmaceutical applications (Karrouchi et al., 2021).
properties
IUPAC Name |
N-[(E)-[2-(3,5-dimethylphenoxy)phenyl]methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3/c1-21-8-10-24(11-9-21)20-34-27-14-12-25(13-15-27)30(33)32-31-19-26-6-4-5-7-29(26)35-28-17-22(2)16-23(3)18-28/h4-19H,20H2,1-3H3,(H,32,33)/b31-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFFNGWTYZUIDT-ZCTHSVRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide |
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